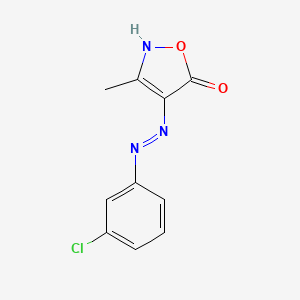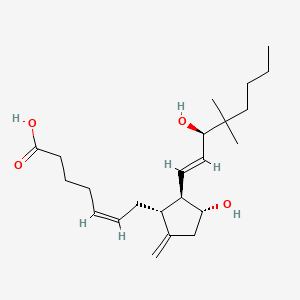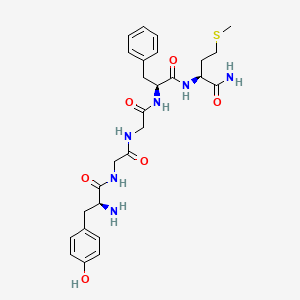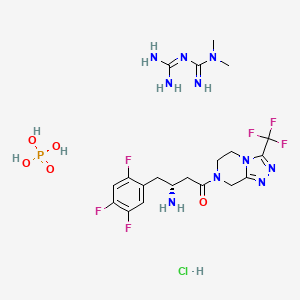
13-顺式-4-氧代视黄酸甲酯
描述
Methyl 13-cis-4-Oxoretinoate: is a derivative of retinoic acid, a compound related to vitamin A. It is known for its role in various biological processes and has applications in pharmaceutical research. The molecular formula of Methyl 13-cis-4-Oxoretinoate is C21H28O3, and it has a molecular weight of 328.45 g/mol .
科学研究应用
Methyl 13-cis-4-Oxoretinoate has a wide range of applications in scientific research:
Chemistry: Used as a reference standard in analytical chemistry for the study of retinoids.
Biology: Investigated for its role in cellular differentiation and proliferation.
Medicine: Explored for its potential therapeutic effects in dermatology and oncology.
Industry: Utilized in the formulation of cosmetic products and pharmaceuticals
作用机制
Target of Action
Methyl 13-cis-4-Oxoretinoate, also known as 4-Keto 13-cis-Retinoic Acid Methyl Ester, is a derivative of retinoic acid . It is primarily targeted at neuroblastoma . .
Pharmacokinetics
It’s known that the compound is a solid at room temperature , and its storage temperature is -80/-20°C , which may influence its bioavailability.
Result of Action
As a derivative of retinoic acid, it may influence cell growth and differentiation, particularly in neuroblastoma
Action Environment
Its storage temperature is -80/-20°c , suggesting that temperature could be a significant environmental factor affecting its stability and efficacy.
生化分析
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Methyl 13-cis-4-Oxoretinoate can change over time. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of Methyl 13-cis-4-Oxoretinoate can vary with different dosages in animal models . This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses.
Metabolic Pathways
Methyl 13-cis-4-Oxoretinoate is involved in various metabolic pathways . It interacts with several enzymes and cofactors, and can also affect metabolic flux or metabolite levels.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 13-cis-4-Oxoretinoate typically involves the oxidation of 13-cis-retinoic acid followed by esterification. The oxidation can be achieved using reagents such as potassium permanganate or chromium trioxide under controlled conditions. The esterification process involves the reaction of the resulting 4-keto 13-cis-retinoic acid with methanol in the presence of an acid catalyst like sulfuric acid .
Industrial Production Methods: Industrial production of Methyl 13-cis-4-Oxoretinoate follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques like chromatography is common in industrial settings .
化学反应分析
Types of Reactions: Methyl 13-cis-4-Oxoretinoate undergoes various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of more oxidized derivatives.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group.
Substitution: The ester group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles like amines or alcohols under acidic or basic conditions.
Major Products:
Oxidation: More oxidized retinoic acid derivatives.
Reduction: 4-Hydroxy 13-cis-Retinoic Acid Methyl Ester.
Substitution: Various substituted retinoic acid esters.
相似化合物的比较
All-trans-Retinoic Acid: Known for its role in embryonic development and immune function.
9-cis-Retinoic Acid: Another isomer with distinct biological activities.
13-cis-Retinoic Acid: Commonly used in the treatment of severe acne
Uniqueness: Methyl 13-cis-4-Oxoretinoate is unique due to its specific structural modifications, which confer distinct biological properties. Its keto group at the 4-position and the esterification at the carboxyl group differentiate it from other retinoic acid derivatives, leading to unique interactions with retinoic acid receptors and distinct therapeutic potentials .
属性
IUPAC Name |
methyl (2Z,4E,6E,8E)-3,7-dimethyl-9-(2,6,6-trimethyl-3-oxocyclohexen-1-yl)nona-2,4,6,8-tetraenoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28O3/c1-15(8-7-9-16(2)14-20(23)24-6)10-11-18-17(3)19(22)12-13-21(18,4)5/h7-11,14H,12-13H2,1-6H3/b9-7+,11-10+,15-8+,16-14- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTSFDGSDUILKPM-ZTXQEUQPSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(CCC1=O)(C)C)C=CC(=CC=CC(=CC(=O)OC)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C(CCC1=O)(C)C)/C=C/C(=C/C=C/C(=C\C(=O)OC)/C)/C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90440537 | |
| Record name | Methyl 13-cis-4-Oxoretinoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90440537 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
328.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
71748-57-7 | |
| Record name | Methyl 13-cis-4-Oxoretinoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90440537 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















